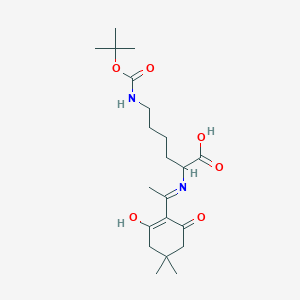
N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of lysine, an essential amino acid, and features a unique protecting group that enhances its stability and reactivity in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine typically involves the acylation of dimedone with acetic anhydride to form 2-acetyldimedone. This intermediate is then reacted with lysine derivatives in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) in refluxing ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protecting groups or modify the compound’s structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the lysine side chain.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydroxylamine, and various acids and bases. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the protecting group can yield free lysine derivatives, while oxidation and reduction reactions can produce various modified lysine compounds .
科学的研究の応用
N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of various biochemical reagents and materials
作用機序
The mechanism of action of N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine involves its ability to protect the lysine side chain during peptide synthesis. The protecting group provides steric hindrance, preventing unwanted reactions and ensuring the correct assembly of peptide chains. This enhances the stability and solubility of the compound, making it easier to handle in various chemical processes .
類似化合物との比較
Similar Compounds
- N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Fmoc-L-lysine
- N-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (N-Dde) Lipoamino Acids
- Fmoc-D-Lys(Dde)-OH
Uniqueness
N-alpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Boc-D-lysine is unique due to its specific protecting group, which offers enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in complex peptide synthesis and other biochemical applications .
特性
分子式 |
C21H34N2O6 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)23-14(18(26)27)9-7-8-10-22-19(28)29-20(2,3)4/h14,24H,7-12H2,1-6H3,(H,22,28)(H,26,27) |
InChIキー |
MRUZKDZPORXJLE-UHFFFAOYSA-N |
正規SMILES |
CC(=NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


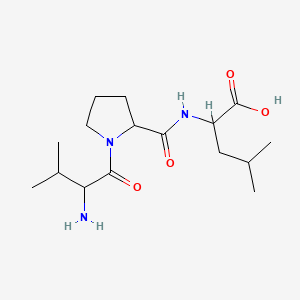
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide](/img/structure/B13400534.png)
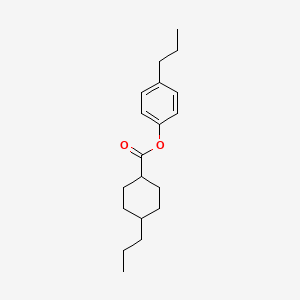


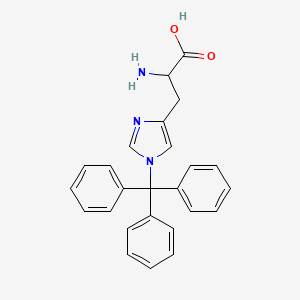
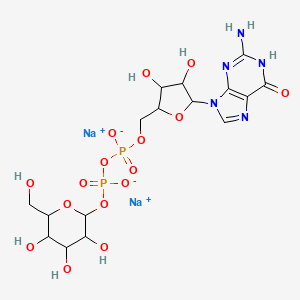
![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)

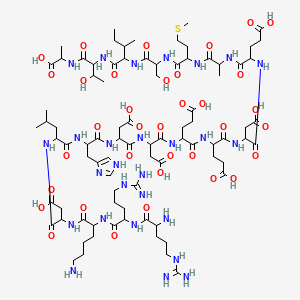
![N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13400592.png)

![[(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate](/img/structure/B13400608.png)
![(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione](/img/structure/B13400612.png)
